Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-
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Overview
Description
Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes a brominated triazinoindole moiety and a cyclopropyl group, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
The synthesis of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole structure.
Thioether formation: The thiol group is introduced to the triazinoindole core, forming a thioether linkage.
Acetamide formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the triazinoindole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated triazinoindole moiety may facilitate binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar compounds to Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- include:
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-: This compound features a methoxy group instead of a bromine atom and a propenyl group instead of a cyclopropyl group.
Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1-methylethyl)-: This compound has a similar structure but with a methylethyl group instead of a cyclopropyl group.
The uniqueness of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H12BrN5OS |
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Molecular Weight |
378.25 g/mol |
IUPAC Name |
2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C14H12BrN5OS/c15-7-1-4-10-9(5-7)12-13(17-10)18-14(20-19-12)22-6-11(21)16-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,21)(H,17,18,20) |
InChI Key |
JQEDNKKUZHXQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2 |
Origin of Product |
United States |
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